molecular formula C8H10N2O2 B1206502 1,4-Diisocyanatocyclohexane CAS No. 2556-36-7

1,4-Diisocyanatocyclohexane

Cat. No. B1206502
Key on ui cas rn: 2556-36-7
M. Wt: 166.18 g/mol
InChI Key: CDMDQYCEEKCBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05189205

Procedure details

Carbon dioxide was added subsurface to a dichloromethane (30 mL) solution containing 1,4-diaminocyclohexane (mixture of cis and trans, 0.02 mol 2.30 g) and triethylamine (0.12 mol, 12.0 g) at -10° C. (ice and salt bath) for 40 min at a pressure of 0 psig. The reaction mixture was transferred rapidly via cannula under carbon dioxide to the precooled solution of phosphorus oxychloride (0.04 mol, 6.2 g) in 30 mL dichloromethane. After stirring for ca. 30 min at -10° C. a white ppt formed. The ppt. was filtered off and the filtrate concentrated in vacuo. The residue was extracted with 3×30 mL diethyl ether. The ether layers were concentrated and the residue was distilled under vacuum (ca. 0.1-0.3 torr) collecting product, 1,4-cyclohexyl di-isocyanate, at 68°-78° C. (2.0 g, 60%) of 99% purity as judged by GC. IR (neat) 2266 cm-1. 1H NMR (CDCl3) δ 3.61 (br, 2H), 2.03-2.01 (m, 1H), 1.86-1.70 (m, 6H), 1.54-1.50 (m, 1H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=O.[NH2:4][CH:5]1[CH2:10][CH2:9]C(N)C[CH2:6]1.C([N:14]([CH2:17][CH3:18])[CH2:15]C)C.P(Cl)(Cl)(Cl)=[O:20]>ClCCl>[CH2:18]1[CH:17]([N:14]=[C:15]=[O:20])[CH2:9][CH2:10][CH:5]([N:4]=[C:1]=[O:3])[CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
NC1CCC(CC1)N
Name
Quantity
12 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for ca. 30 min at -10° C. a white ppt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 3×30 mL diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The ether layers were concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum (ca. 0.1-0.3 torr)
CUSTOM
Type
CUSTOM
Details
collecting product, 1,4-cyclohexyl di-isocyanate
CUSTOM
Type
CUSTOM
Details
at 68°-78° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1CC(CCC1N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.